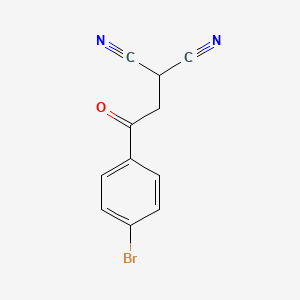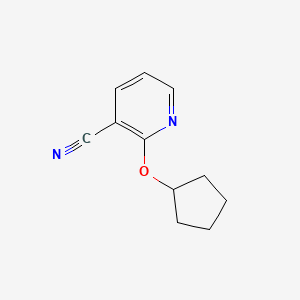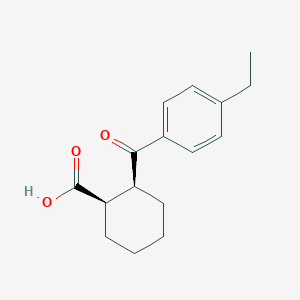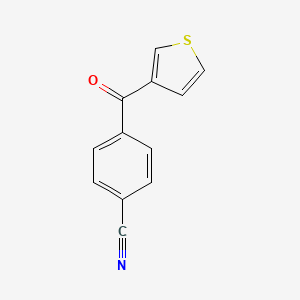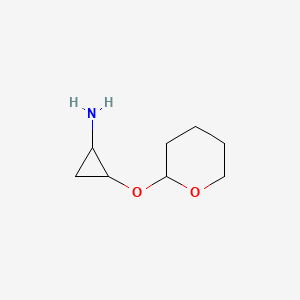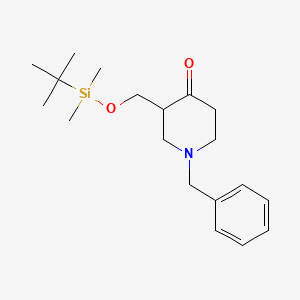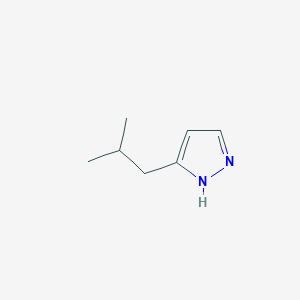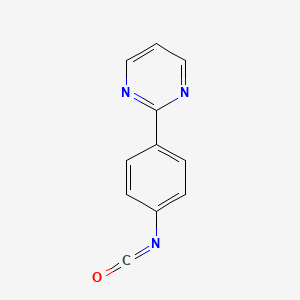
2-(4-Isocyanatophenyl)pyrimidine
Descripción general
Descripción
2-(4-Isocyanatophenyl)pyrimidine is a pyrimidine-based molecule . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines has been a subject of research due to their wide range of biological activities . Numerous methods for the synthesis of pyrimidines are described . For instance, Kambe et al. synthesized 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives by the reaction of a mixture of ethyl cyanoacetate, aldehydes, and thiourea in the presence of potassium carbonate as a catalyst under condensation reaction .Molecular Structure Analysis
The molecular formula of 2-(4-Isocyanatophenyl)pyrimidine is C11H7N3O . It has an average mass of 197.193 Da and a monoisotopic mass of 197.058914 Da .Chemical Reactions Analysis
Pyrimidines are known to display a wide array of biological and pharmacological activities, including antimicrobial, anticancer, antifungal, antiviral, and many others . The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes .Physical And Chemical Properties Analysis
2-(4-Isocyanatophenyl)pyrimidine is a solid compound . Its InChI key is available .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Pyrimidines have been used in the development of antimicrobial drugs. They can inhibit the growth of microorganisms, providing a potential solution for treating various infections .
Antimalarial Applications
Pyrimidines have also been used in the development of antimalarial drugs. They can interfere with the life cycle of malaria parasites, offering a promising approach for the treatment and prevention of malaria .
Antiviral Applications
Pyrimidines have shown potential in the development of antiviral drugs. They can inhibit the replication of viruses, providing a possible treatment option for various viral infections .
Anticancer Applications
Pyrimidines have been used in the development of anticancer drugs. They can interfere with the growth and division of cancer cells, offering a potential strategy for cancer treatment .
Anti-inflammatory Applications
Pyrimidines have shown potential in the development of anti-inflammatory drugs. They can inhibit the expression and activities of certain vital inflammatory mediators, offering a possible solution for treating various inflammatory conditions .
Analgesic Applications
Pyrimidines have been used in the development of analgesic drugs. They can relieve pain, providing a potential treatment option for various painful conditions .
Anticonvulsant Applications
Pyrimidines have shown potential in the development of anticonvulsant drugs. They can suppress the excessive rapid firing of neurons during seizures, offering a promising approach for the treatment of epilepsy .
Antioxidant Applications
Pyrimidines have been used in the development of antioxidant drugs. They can neutralize harmful free radicals in the body, providing a potential strategy for preventing various diseases associated with oxidative stress .
Mecanismo De Acción
Target of Action
Pyrimidines, in general, are known to interact with a variety of biological targets, including enzymes involved in inflammatory responses .
Mode of Action
Pyrimidines, as a class, are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are thought to exert these effects through their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
These markers can be either directly or indirectly related to pyrimidine metabolism .
Result of Action
Pyrimidines are known to exhibit anti-inflammatory effects, which could suggest potential cellular and molecular impacts .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and it is harmful if swallowed, in contact with skin or if inhaled .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-isocyanatophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c15-8-14-10-4-2-9(3-5-10)11-12-6-1-7-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNOZLRRMBBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640271 | |
| Record name | 2-(4-Isocyanatophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216059-84-6 | |
| Record name | 2-(4-Isocyanatophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



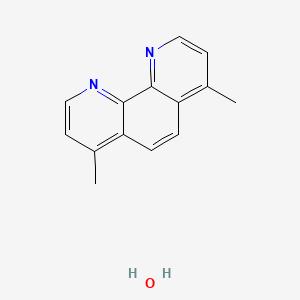
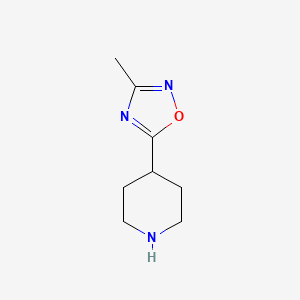
![3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1604093.png)
![4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine](/img/structure/B1604094.png)
